molecular formula C13H11NO4 B135530 6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 147269-07-6

6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B135530
CAS No.: 147269-07-6
M. Wt: 245.23 g/mol
InChI Key: FQXDUENLSLFAOZ-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with a methoxyphenyl group, a carboxylic acid group, and a keto group

Mechanism of Action

Target of Action

The primary targets of 6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid are currently unknown. This compound is structurally similar to other pyridine derivatives, which have been found to interact with various biological targets . .

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Pyridine derivatives are known to interact with their targets through various mechanisms, including binding to active sites, altering protein conformation, and modulating signal transduction pathways . The exact mode of action for this compound would depend on its specific targets.

Biochemical Pathways

The biochemical pathways affected by this compound are also currently unknown. Pyridine derivatives can influence a variety of biochemical pathways depending on their specific targets

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and subsequent oxidation to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

    6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate: An ester derivative of the target compound.

Uniqueness

6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxyphenyl group, a keto group, and a carboxylic acid group makes it a versatile compound for various applications.

Properties

IUPAC Name

6-(4-methoxyphenyl)-2-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c1-18-9-4-2-8(3-5-9)11-7-6-10(13(16)17)12(15)14-11/h2-7H,1H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXDUENLSLFAOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377647
Record name 6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820720
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

147269-07-6
Record name 6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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